4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Description
This compound features a 4-oxobutanamide backbone linked to two distinct heterocyclic systems: a 5-fluoro-1,2-benzoxazole-piperidine moiety and a (2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group. The fluorine atom at position 5 likely enhances metabolic stability and lipophilicity, while the thiadiazolylidene group may influence electronic properties and binding interactions due to its conjugated system and Z-configuration.
Properties
IUPAC Name |
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-11-22-23-19(29-11)21-16(26)4-5-17(27)25-8-6-12(7-9-25)18-14-10-13(20)2-3-15(14)28-24-18/h2-3,10,12H,4-9H2,1H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWMVLQGYXDPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, facilitated by reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), along with catalysts such as palladium acetate (Pd(OAc)2) and bases like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases or modulate neurotransmitter receptors, impacting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
Core Heterocycle Variations Target Compound: 1,2-Benzoxazole (oxygen at position 1, nitrogen at 2). Analog from : 1,2-Benzisoxazole (nitrogen at position 1, oxygen at 2). Impact: Benzisoxazole derivatives (e.g., risperidone metabolites) often exhibit strong CNS activity due to enhanced receptor binding.
Amide Substituent Comparison
- Target Compound : (2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene.
- The thiadiazole ring’s electron-withdrawing nature and Z-configuration may reduce solubility compared to aromatic systems but enhance target selectivity.
- The pyridine ring offers hydrogen-bond acceptor sites, improving aqueous solubility and bioavailability.
Fluorine Position
- Both compounds feature a fluorine at position 5, which likely mitigates oxidative metabolism in the liver, extending half-life.
Comparative Data Table
Research Findings and Hypotheses
- Pharmacokinetics : The thiadiazolylidene group in the target compound may reduce first-pass metabolism compared to the pyridyl analog, as sulfur-containing rings often resist cytochrome P450 oxidation.
- Bioactivity : The Z-configuration in the thiadiazole could enforce a planar geometry, favoring interactions with flat binding pockets (e.g., kinase ATP sites).
- Limitations: The absence of fluorine in the thiadiazole moiety (vs.
Biological Activity
The compound 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.48 g/mol. Its structure includes a piperidine moiety and a thiadiazole group, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on derivatives of the piperidine and thiadiazole moieties have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzyme systems.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives containing piperidine have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease . The IC50 values for some related compounds were found to be significantly lower than reference standards, indicating potent enzyme inhibition capabilities.
| Compound ID | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| 7l | 2.14 | 21.25 |
| 7m | 0.63 | 21.25 |
| 7n | 2.17 | 21.25 |
| ... | ... | ... |
Neuropharmacological Effects
The incorporation of pharmacogenomic strategies in evaluating the neuropharmacological effects of compounds like this one has been highlighted in recent literature . These strategies aim to optimize treatment for cognitive dysfunction and other neuropsychiatric conditions through personalized medicine approaches.
Study on Antibacterial Effects
In a study focusing on the antibacterial properties of synthesized compounds similar to our target molecule, several derivatives were tested against various bacterial strains. The results indicated that specific modifications to the piperidine structure enhanced antibacterial efficacy .
Enzyme Inhibition Study
Another notable study evaluated the enzyme inhibitory effects of similar compounds on urease and AChE. The findings suggested that certain structural features contributed significantly to their inhibitory potency, with implications for developing new therapeutic agents for conditions like Alzheimer's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
